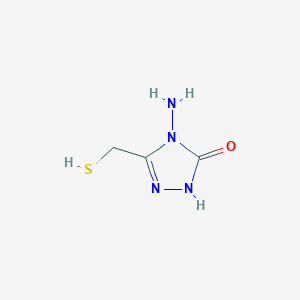
4-Amino-3-(mercaptomethyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group, a sulfanylmethyl group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with formaldehyde. The reaction is carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: It has potential as an anticancer agent and enzyme inhibitor.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with the replication of microorganisms by disrupting their metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3-mercapto-1,2,4-triazole
- 4-Amino-3-(hydroxymethyl)-1,2,4-triazole
- 4-Amino-3-(methylthio)-1,2,4-triazole
Uniqueness
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
Eigenschaften
CAS-Nummer |
183376-67-2 |
|---|---|
Molekularformel |
C3H6N4OS |
Molekulargewicht |
146.17 g/mol |
IUPAC-Name |
4-amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H6N4OS/c4-7-2(1-9)5-6-3(7)8/h9H,1,4H2,(H,6,8) |
InChI-Schlüssel |
WOZRRBOCVCBQEB-UHFFFAOYSA-N |
SMILES |
C(C1=NNC(=O)N1N)S |
Kanonische SMILES |
C(C1=NNC(=O)N1N)S |
Synonyme |
3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(mercaptomethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















